molecular formula C10H18ClNO2 B2997944 (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride CAS No. 2470279-88-8

(3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride

Cat. No. B2997944
M. Wt: 219.71
InChI Key: DEJMNAQLYRDQND-KEMIKLHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71. The purity is usually 95%.
BenchChem offers high-quality (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonists for Excitatory Amino Acid Receptors

A study by Ornstein et al. (1996) explored 6-substituted decahydroisoquinoline-3-carboxylic acids as excitatory amino acid (EAA) receptor antagonists. These compounds, including a variant similar to the one , showed potency as antagonists for both N-methyl-D-aspartate (NMDA) and AMPA subclasses of ionotropic EAA receptors (Ornstein et al., 1996).

Inhibitors of Angiotensin Converting Enzyme

Hayashi et al. (1985) synthesized derivatives of (3S)-tetrahydroisoquinoline-3-carboxylic acid, which demonstrated potent in vitro angiotensin converting enzyme (ACE) inhibitory activities and effective antihypertensive effects in rats (Hayashi et al., 1985).

NMDA Receptor Glycine-Binding Site Antagonists

Ohtani et al. (2002) examined a compound related to the given chemical structure, which showed affinity for the NMDA receptor glycine-binding site and demonstrated neuroprotective properties (Ohtani et al., 2002).

Photolabile Protecting Group in Photochemistry

Fedoryak and Dore (2002) discussed the use of a photolabile protecting group for carboxylic acids based on a hydroxyquinoline structure, which has greater efficiency in single photon quantum and multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Antioxidant Activity of Hydroquinoline Derivatives

Baba et al. (2019) explored hydroquinolines derivatives for their antioxidant activities, showing that certain compounds demonstrated significant antioxidant properties (Baba et al., 2019).

Antibacterial Properties

Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives, including compounds related to the queried structure, and investigated their antibacterial properties against various bacterial strains (Al-Hiari et al., 2007).

properties

IUPAC Name

(3S,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h7-9,11H,1-6H2,(H,12,13);1H/t7-,8+,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJMNAQLYRDQND-KEMIKLHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@@H](CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid;hydrochloride

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